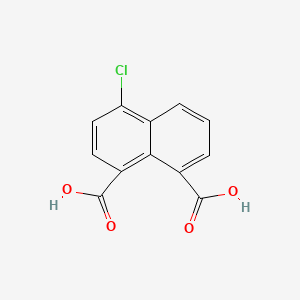

1,8-Naphthalenedicarboxylic acid, 4-chloro-

Description

1,8-Naphthalenedicarboxylic acid, 4-chloro- (CAS: 4053-08-1) is a halogenated derivative of 1,8-naphthalenedicarboxylic acid, featuring a chlorine substituent at the 4-position of the naphthalene ring. This compound is typically synthesized via chlorination of its anhydride precursor, 4-chloro-1,8-naphthalic anhydride, followed by hydrolysis . Its molecular formula is C₁₂H₇ClO₄, with a molecular weight of approximately 262.64 g/mol. The chlorine substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and applications in materials science and coordination chemistry.

Properties

CAS No. |

13577-46-3 |

|---|---|

Molecular Formula |

C12H7ClO4 |

Molecular Weight |

250.63 g/mol |

IUPAC Name |

4-chloronaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H7ClO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17) |

InChI Key |

OESMXMMJMGTCAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloronaphthalene-1,8-dicarboxylic acid typically involves the chlorination of naphthalene-1,8-dicarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the 4th position of the naphthalene ring .

Industrial Production Methods: Industrial production of 4-chloronaphthalene-1,8-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols .

Scientific Research Applications

Scientific Research Applications

4-Chloro-1,8-naphthalic anhydride is utilized across various scientific disciplines due to its unique chemical properties and reactivity .

Dyes and Pigments: It is employed in the manufacturing of dyes and pigments .

Polymers and Plastics: The compound serves as a crucial building block in the production of polymers and plastics .

Pharmaceuticals: It functions as a raw material and reagent in the synthesis of drug products and pharmaceuticals .

Synthesis of Naphthalimide Derivatives: 4-Chloro-1,8-naphthalic anhydride is used in the synthesis of 4-amino-substituted 1,8-naphthalimides . It reacts with n-butylamine in ethanolic solution to produce 4-chloro-N-n-butyl-1,8-naphthylimide .

Fluorescent Strigolactone Mimics: This compound is used as a starting material in the synthesis of potentially bioactive and fluorescent strigolactone mimics .

Case Studies

Synthesis of 4-morpholino-N-n-butyl-1,8-naphthylimide: 4-chloro-N-n-butyl-1,8-naphthylimide, derived from 4-chloro-1,8-naphthalic anhydride, reacts with morpholine in N-methyl pyrrolidone solution to yield 4-morpholino-N-n-butyl-1,8-naphthylimide .

Synthesis of 4-methoxy-N-n-butyl-1,8-naphthylimides: Reacting 4-chloro-N-butyl-1,8-naphthylimide with sodium methoxide in N-methyl pyrrolidone produces 4-methoxy-N-n-butyl-1,8-naphthylimides .

Synthesis of 4-n-propylamino-N-n-propyl-1,8-naphthylimide: 4-bromonaphthalic anhydride is dissolved in N-methyl pyrrolidone, and n-propylamine is added to form 4-n-propylamino-N-propyl 1,8-naphthylimide .

Synthesis of 4-n-hexylamino-N-n-hexyl-1,8-naphthylimide: 4-bromonaphthalic anhydride is dissolved in N-methyl pyrrolidone, followed by the addition of n-hexylamine to produce 4-n-hexylamino-N-n-hexyl1,8-naphthylimide .

Mechanism of Action

The mechanism of action of 4-chloronaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,8-Naphthalenedicarboxylic Acid (Unsubstituted)

- Formula : C₁₂H₈O₄ (MW: 240.19 g/mol) .

- Properties : Lacks electron-withdrawing substituents, making its carboxylic groups less acidic compared to halogenated derivatives.

4-Nitro-1,8-Naphthalenedicarboxylic Anhydride

- Formula: C₁₂H₅NO₅ (MW: 275.18 g/mol) .

- Properties: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing the electrophilicity of the anhydride. This derivative has a melting point of 226–229°C , higher than the chloro analogue due to increased polarity and molecular symmetry.

- Applications : Used in dye-sensitized solar cells (DSSCs) and electronic materials due to its electron-deficient nature .

4,5-Dichloro-1,8-Naphthalenedicarboxylic Anhydride

- Formula : C₁₂H₄Cl₂O₃ (MW: 291.07 g/mol) .

- Properties : The dual chloro substituents increase molecular weight and hydrophobicity, reducing solubility in polar solvents. This compound is favored in polymer synthesis for enhanced thermal stability .

Physicochemical Properties

Biological Activity

1,8-Naphthalenedicarboxylic acid, 4-chloro- is a compound of significant interest in the field of medicinal chemistry and biological research. This compound, characterized by its two carboxylic acid groups and a chlorine atom at the 4-position of the naphthalene ring, exhibits various biological activities primarily through its derivatives. This article explores its synthesis, biological activity, and applications based on diverse research findings.

- Molecular Formula : C₁₁H₈ClO₄

- Molecular Weight : 248.63 g/mol

- Appearance : White crystalline solid

The compound is often encountered in its anhydride form, known as 4-chloro-1,8-naphthalic anhydride, which is formed by dehydration of the dicarboxylic acid. The unique positioning of functional groups enhances its reactivity and biological activity compared to other similar compounds.

Antitumor and Antibacterial Properties

Research indicates that derivatives of 1,8-naphthalenedicarboxylic acid, particularly naphthalimide derivatives, exhibit significant antitumor and antibacterial activities. The mechanisms of action often involve:

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : They may inhibit specific enzymes within bacterial cells, leading to reduced viability .

Fluorescent Probes

1,8-Naphthalenedicarboxylic acid derivatives have been developed as fluorescent probes for biological assays. These probes can detect various biomolecules and drugs due to their ability to switch fluorescence upon interaction with specific targets. For example:

- Probes synthesized from this compound have shown enhanced fluorescence in the presence of proton-donor drugs like flufenamic acid, allowing for detection in the nanomolar range .

Synthesis Methods

Several synthetic pathways have been established for producing 1,8-naphthalenedicarboxylic acid, 4-chloro-, including:

- Direct Chlorination : Chlorination of naphthalene derivatives followed by carboxylation.

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace chlorine atoms in naphthalimide derivatives .

Study on Antitumor Activity

A study conducted on various naphthalimide derivatives derived from 1,8-naphthalenedicarboxylic acid demonstrated notable antitumor effects against several cancer cell lines. The derivatives were tested for cytotoxicity using MTT assays, revealing IC50 values in the low micromolar range .

Study on Fluorescent Probes

In another investigation focusing on fluorescent probes based on 1,8-naphthalimide structures, researchers reported successful synthesis and characterization of these compounds. They demonstrated that these probes could be effectively used for real-time monitoring of drug interactions in living cells .

Comparative Analysis Table

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,8-Naphthalic Anhydride | Anhydride | Precursor for various naphthalimides |

| Naphthalimide | Derived from Naphthalene | Exhibits significant biological activity |

| 2,6-Naphthalenedicarboxylic Acid | Dicarboxylic Acid | Different substitution pattern; used in polymers |

| 4-Chloronaphthalene | Monochlorinated Naphthalene | Used primarily as an industrial solvent |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1,8-naphthalenedicarboxylic acid, and how do reaction conditions influence yield?

- The synthesis often begins with functionalization of 1,8-naphthalenedicarboxylic acid or its anhydride. For example, chlorination can be achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperatures (60–80°C) in inert solvents like acetic acid or DMF. Evidence from naphthalimide synthesis suggests that avoiding nucleophilic solvents (e.g., water) prevents side reactions .

- Key parameters :

- Solvent choice (polar aprotic solvents improve electrophilic substitution).

- Temperature control to minimize decomposition.

- Use of catalysts (e.g., FeCl₃) to enhance regioselectivity .

Q. How can researchers confirm the purity and structure of 4-chloro-1,8-naphthalenedicarboxylic acid?

- Analytical methods :

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., chlorine at position 4) and confirm carboxyl group positions. Downfield shifts in aromatic protons near Cl and COOH groups are diagnostic .

- Mass spectrometry : High-resolution MS confirms molecular weight (C₁₂H₇ClO₄, theoretical 274.63 g/mol) and detects impurities .

- Elemental analysis : Matches calculated C, H, and Cl percentages .

Q. What are the solubility and stability properties of this compound under experimental conditions?

- 4-Chloro-1,8-naphthalenedicarboxylic acid is sparingly soluble in water but dissolves in polar organic solvents (DMF, DMSO, acetic acid). Stability tests show decomposition above 200°C, requiring storage at 4°C in inert atmospheres . Acidic or basic conditions may hydrolyze the carboxyl groups, necessitating pH-neutral buffers in aqueous applications .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 4-chloro-1,8-naphthalenedicarboxylic acid derivatives for fluorescent labeling?

- Factorial variables : Temperature, solvent polarity, and reagent stoichiometry. For example, a 2³ design evaluates how these factors affect yield and fluorescence intensity in naphthalimide derivatives. Evidence from similar studies shows acetic acid as optimal for minimizing byproducts while maintaining fluorescence .

- Response surface methodology (RSM) further refines conditions for scale-up .

Q. What mechanisms explain conflicting data on the reactivity of the 4-chloro substituent in cross-coupling reactions?

- Discrepancies arise from competing pathways:

- Nucleophilic aromatic substitution : Favored in polar aprotic solvents with strong bases (e.g., K₂CO₃ in DMF).

- Radical pathways : Initiated by light or peroxides, leading to unanticipated products.

Q. How does 4-chloro-1,8-naphthalenedicarboxylic acid perform as a precursor for hypoxia-sensitive fluorescent probes?

- The compound’s planar structure and electron-withdrawing Cl group enhance fluorescence quenching under normoxia. Upon hypoxia, nitroreductase enzymes reduce nitro derivatives (synthesized from the chloro precursor) to amine-containing fluorophores, restoring emission.

- Validation : In vitro assays with HeLa cells show a 5-fold fluorescence increase under hypoxia (pO₂ < 5 mmHg) .

Q. What challenges arise in chromatographic analysis of degradation products, and how can they be mitigated?

- Challenges : Co-elution of acidic degradation products (e.g., decarboxylated derivatives) due to similar polarity.

- Solutions :

- SPE cleanup : Oasis HLB cartridges remove matrix interferents from biological samples .

- HPLC conditions : C18 column with 0.1% formic acid in water/acetonitrile gradient improves resolution. Retention time shifts confirm degradation (e.g., loss of COOH groups) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.